molecular formula C17H17NO4 B13763536 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione CAS No. 54393-00-9

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B13763536
CAS No.: 54393-00-9
M. Wt: 299.32 g/mol
InChI Key: BCOUFUHXZGGFJB-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: The phenyl and oxopropoxy groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents.

    Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole core structures.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to the core structure.

Uniqueness

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

54393-00-9

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[4-(2-oxopropoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C17H17NO4/c1-11(19)10-22-13-8-6-12(7-9-13)18-16(20)14-4-2-3-5-15(14)17(18)21/h2-3,6-9,14-15H,4-5,10H2,1H3

InChI Key

BCOUFUHXZGGFJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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